Cas no 99321-71-8 (2,3-Dimethyl-6-nitroanisole)
2,3-Dimethyl-6-nitroanisole Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dimethyl-6-nitroanisole
- 2-Methoxy-3,4-dimethyl-1-nitrobenzene
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- Inchi: 1S/C9H11NO3/c1-6-4-5-8(10(11)12)9(13-3)7(6)2/h4-5H,1-3H3
- InChI Key: IPKDBYLJNSVQCY-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(C)=C1C)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 190
- XLogP3: 2.5
- Topological Polar Surface Area: 55
2,3-Dimethyl-6-nitroanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010007571-250mg |
2,3-Dimethyl-6-nitroanisole |
99321-71-8 | 97% | 250mg |
$504.00 | 2023-08-31 | |
| Alichem | A010007571-500mg |
2,3-Dimethyl-6-nitroanisole |
99321-71-8 | 97% | 500mg |
$815.00 | 2023-08-31 | |
| Alichem | A010007571-1g |
2,3-Dimethyl-6-nitroanisole |
99321-71-8 | 97% | 1g |
$1564.50 | 2023-08-31 |
2,3-Dimethyl-6-nitroanisole Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2,3-Dimethyl-6-nitroanisole
Introduction to 2,3-Dimethyl-6-nitroanisole (CAS No. 99321-71-8)
2,3-Dimethyl-6-nitroanisole, identified by the chemical compound code CAS No. 99321-71-8, is a significant organic molecule that has garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitro and methyl substitution patterns on an anisole backbone, exhibits a unique set of chemical properties that make it a valuable intermediate in synthetic chemistry and a subject of interest for potential applications in medicinal chemistry.
The structural motif of 2,3-Dimethyl-6-nitroanisole consists of a benzene ring substituted with two methyl groups at the 2 and 3 positions, and a nitro group at the 6 position, along with a methoxy group at the 4 position. This specific arrangement imparts distinct reactivity and electronic characteristics to the molecule, which are exploited in various chemical transformations. The presence of the nitro group, in particular, makes it a versatile precursor for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, 2,3-Dimethyl-6-nitroanisole has been explored as a building block in the development of novel pharmaceutical agents. Its nitro-substituted aromatic ring can undergo reduction to form an amine, which is a crucial step in the synthesis of bioactive molecules. This transformation is particularly relevant in the context of drug discovery, where nitroaromatics are frequently used due to their ability to serve as pharmacophores or intermediates in multi-step synthetic routes.
One of the most compelling aspects of 2,3-Dimethyl-6-nitroanisole is its potential application in the synthesis of bioactive compounds with therapeutic implications. Researchers have leveraged its structural features to develop molecules with antimicrobial, anti-inflammatory, and even anticancer properties. The methoxy group on the anisole ring can be further modified through etherification or other reactions to introduce additional functional groups that enhance biological activity. Such modifications are critical in medicinal chemistry, where subtle changes in molecular structure can significantly impact pharmacological outcomes.
The compound's reactivity also makes it a useful tool in analytical chemistry and material science. For instance, its ability to participate in electrophilic aromatic substitution reactions allows for the introduction of diverse functional groups at specific positions on the benzene ring. This property is exploited in various synthetic protocols aimed at creating polymers, dyes, and other specialty chemicals. The versatility of 2,3-Dimethyl-6-nitroanisole as a synthetic intermediate underscores its importance in both academic research and industrial applications.
Recent advancements in computational chemistry have further highlighted the potential of 2,3-Dimethyl-6-nitroanisole as a target for molecular design. High-throughput virtual screening (HTVS) and molecular docking studies have identified this compound as a promising scaffold for drug discovery initiatives. By integrating experimental data with computational predictions, researchers can rapidly screen large libraries of derivatives to identify candidates with optimized pharmacokinetic profiles. This approach aligns with modern trends in pharmaceutical research, where interdisciplinary collaboration between chemists and computer scientists is essential for accelerating drug development.
The environmental impact of synthesizing and utilizing 2,3-Dimethyl-6-nitroanisole is another area of growing interest. Green chemistry principles emphasize the development of sustainable synthetic methods that minimize waste and reduce hazardous byproducts. Innovations such as catalytic reductions and solvent-free reactions are being explored to make processes more eco-friendly. These efforts not only enhance safety but also contribute to cost efficiency by reducing reliance on expensive reagents or harsh conditions.
In conclusion,2,3-Dimethyl-6-nitroanisole (CAS No. 99321-71-8) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceutical synthesis, material science, and environmental chemistry. As research continues to uncover new methodologies for functionalizing this molecule,2,3-Dimethyl-6-nitroanisole is poised to remain a cornerstone in both academic investigations and industrial processes.
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